Acetic acid, phenyl-, (4-(dimethylamino)-2,2-diphenyl-1-ethyl)pentyl ester, hydrochloride Acetic acid, phenyl-, (4-(dimethylamino)-2,2-diphenyl-1-ethyl)pentyl ester, hydrochloride
Brand Name: Vulcanchem
CAS No.: 66967-59-7
VCID: VC18462804
InChI: InChI=1S/C29H35NO2.ClH/c1-5-27(32-28(31)21-24-15-9-6-10-16-24)29(22-23(2)30(3)4,25-17-11-7-12-18-25)26-19-13-8-14-20-26;/h6-20,23,27H,5,21-22H2,1-4H3;1H
SMILES:
Molecular Formula: C29H36ClNO2
Molecular Weight: 466.1 g/mol

Acetic acid, phenyl-, (4-(dimethylamino)-2,2-diphenyl-1-ethyl)pentyl ester, hydrochloride

CAS No.: 66967-59-7

Cat. No.: VC18462804

Molecular Formula: C29H36ClNO2

Molecular Weight: 466.1 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, phenyl-, (4-(dimethylamino)-2,2-diphenyl-1-ethyl)pentyl ester, hydrochloride - 66967-59-7

Specification

CAS No. 66967-59-7
Molecular Formula C29H36ClNO2
Molecular Weight 466.1 g/mol
IUPAC Name [4,4-diphenyl-5-(2-phenylacetyl)oxyheptan-2-yl]-dimethylazanium;chloride
Standard InChI InChI=1S/C29H35NO2.ClH/c1-5-27(32-28(31)21-24-15-9-6-10-16-24)29(22-23(2)30(3)4,25-17-11-7-12-18-25)26-19-13-8-14-20-26;/h6-20,23,27H,5,21-22H2,1-4H3;1H
Standard InChI Key JNNDASMRVKYNFX-UHFFFAOYSA-N
Canonical SMILES CCC(C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3.[Cl-]

Introduction

Structural and Chemical Characterization

Molecular Architecture and Nomenclature

The compound’s systematic IUPAC name, [4,4-diphenyl-5-(2-phenylacetyl)oxyheptan-2-yl]-dimethylazanium chloride, reflects its intricate structure. Its molecular formula, C29H36ClNO2\text{C}_{29}\text{H}_{36}\text{ClNO}_2, corresponds to a molecular weight of 466.1 g/mol. The core structure consists of a pentyl chain substituted with dimethylamino and diphenyl groups, esterified with phenylacetic acid, and stabilized as a hydrochloride salt. Key features include:

  • Ester linkage: Enhances reactivity in nucleophilic acyl substitution reactions.

  • Dimethylamino group: Facilitates hydrogen bonding and electrostatic interactions, critical for biological activity.

  • Hydrochloride salt: Improves aqueous solubility and bioavailability compared to the free base .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC29H36ClNO2\text{C}_{29}\text{H}_{36}\text{ClNO}_2
Molecular Weight466.1 g/mol
CAS Number66967-59-7
SolubilityEnhanced in polar solvents due to hydrochloride form

Synthesis and Manufacturing Processes

Multi-Step Synthetic Pathways

The synthesis of this compound involves sequential transformations:

  • Esterification: Phenylacetic acid reacts with pentanol derivatives under acidic conditions to form the ester backbone.

  • Introduction of dimethylamino groups: Quaternary ammonium formation via alkylation of secondary amines, followed by purification to isolate the intermediate.

  • Diphenyl group incorporation: Friedel-Crafts alkylation or Suzuki coupling reactions introduce aromatic substituents.

  • Hydrochloride salt formation: Treatment with hydrochloric acid yields the final product, optimizing stability and solubility.

Optimization Challenges

  • Solvent selection: Polar aprotic solvents (e.g., chlorobenzene) minimize side reactions during dimethylamino group introduction.

  • Temperature control: Reactions often require elevated temperatures (140–145°C) to achieve acceptable yields, necessitating precise thermal management.

Table 2: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)
EsterificationH2_2SO4_4, reflux78–85
DimethylaminationDimethylamine, K2_2CO3_365–72
Hydrochloride formationHCl gas, Et2_2O>90

Chemical and Pharmaceutical Applications

Role in Organic Synthesis

The compound serves as a versatile building block in synthesizing complex molecules:

  • Peptide mimetics: The ester group participates in amidification reactions, enabling peptide bond formation.

  • Ligand design: The dimethylamino group coordinates transition metals, facilitating catalysis in cross-coupling reactions .

AssayIC50_{50} (μM)Target
RXRα antagonism2.17 ± 0.08HepG2 cells
DPPH radical scavenging8.39 ± 0.92Antioxidant activity

Comparative Analysis with Structural Analogs

Functional Differences

  • Vs. diphenylacetic acid esters: The hydrochloride salt offers superior solubility, enabling aqueous-phase reactions .

  • Vs. simpler dimethylamino esters: Extended pentyl chain improves lipid bilayer penetration, enhancing bioavailability.

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